
3,7,9-Trimethyldeca-2,4,6,8-tetraenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,9-Trimethyldeca-2,4,6,8-tetraenal is an organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Trimethyldeca-2,4,6,8-tetraenal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective hydrogenation and dehydrogenation steps to introduce the desired double bonds and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts to improve yield and selectivity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3,7,9-Trimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
3,7,9-Trimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism by which 3,7,9-Trimethyldeca-2,4,6,8-tetraenal exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,7-Dimethylocta-2,4,6-trienal
- 3,7,9-Trimethyldeca-2,4,6-trienal
- 3,7,9-Trimethyldeca-2,4,6,8-tetraen-1-ol
Uniqueness
3,7,9-Trimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
97097-75-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
3,7,9-trimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C13H18O/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h5-10H,1-4H3 |
InChIキー |
QFHYYSTWDFEREZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=CC=CC(=CC=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


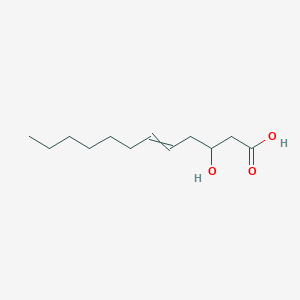
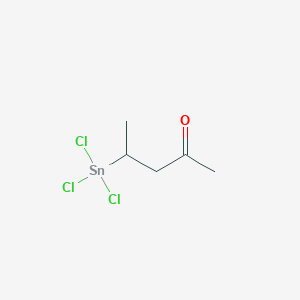
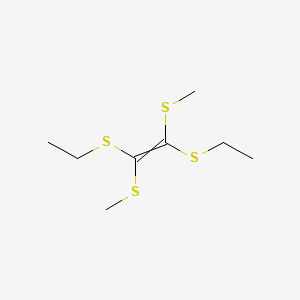
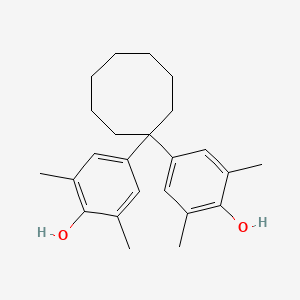
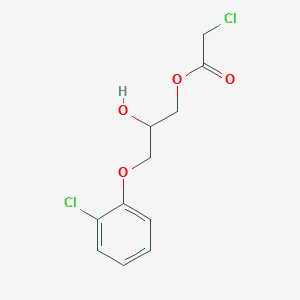
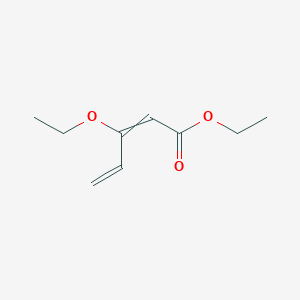
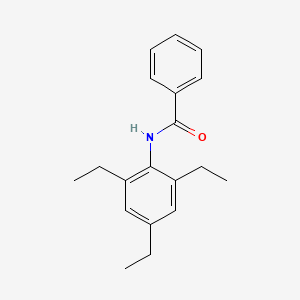
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
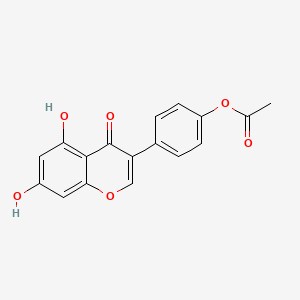
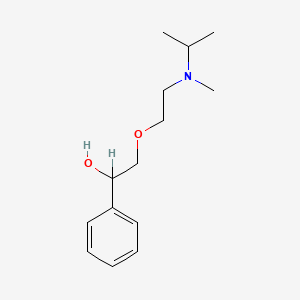
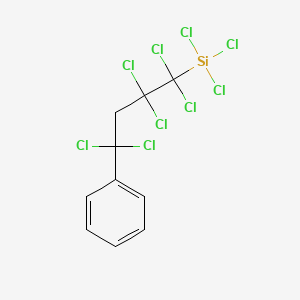
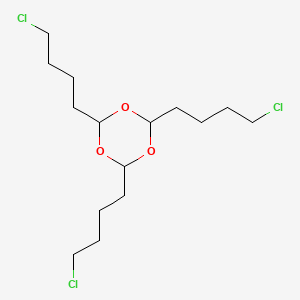
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
